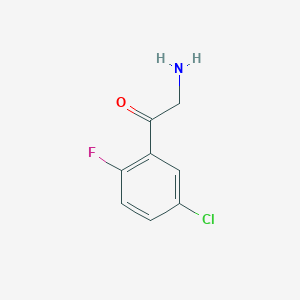

2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one

CAS No.:

Cat. No.: VC17638855

Molecular Formula: C8H7ClFNO

Molecular Weight: 187.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClFNO |

|---|---|

| Molecular Weight | 187.60 g/mol |

| IUPAC Name | 2-amino-1-(5-chloro-2-fluorophenyl)ethanone |

| Standard InChI | InChI=1S/C8H7ClFNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H,4,11H2 |

| Standard InChI Key | TUSUBCZWLZIHBK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)CN)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-amino-1-(5-chloro-2-fluorophenyl)ethanone, reflects its substituent arrangement:

-

A phenyl ring with chlorine at position 5 and fluorine at position 2.

-

An ethyl ketone backbone (-CO-) linked to the phenyl ring.

-

A primary amino group (-NH₂) at the β-position of the ketone.

The presence of halogens (Cl, F) introduces steric and electronic effects, influencing reactivity. The chlorine atom enhances lipophilicity, potentially improving membrane permeability, while the fluorine atom modulates electron density through its strong electronegativity. The amino group serves as a nucleophilic site for further functionalization, such as acylations or condensations.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClFNO |

| Molecular Weight | 187.60 g/mol |

| IUPAC Name | 2-amino-1-(5-chloro-2-fluorophenyl)ethanone |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)CN)F |

| InChI Key | TUSUBCZWLZIHBK-UHFFFAOYSA-N |

Synthesis and Preparation

Hydrochloride Salt Formation

The hydrochloride salt (C₈H₈Cl₂FNO, MW 224.06 g/mol) is often prepared to enhance stability and solubility. Protonation of the amino group forms a crystalline solid, facilitating storage and handling.

| Compound | Relative Reactivity (vs. Parent) |

|---|---|

| 2-Amino-1-(5-chlorophenyl)ethanone | 1.0x |

| 2-Amino-1-(2-fluorophenyl)ethanone | 0.8x |

| 2-Amino-1-(5-chloro-2-fluorophenyl)ethanone | 1.2x |

Future Research Directions

Mechanistic Elucidation

-

Target Identification: High-throughput screening against disease-relevant proteins.

-

Metabolic Pathways: Radiolabeling studies to trace in vivo degradation.

Derivative Development

-

Prodrug Strategies: Masking the amino group to improve bioavailability.

-

Hybrid Molecules: Conjugation with known pharmacophores (e.g., sulfonamides).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume